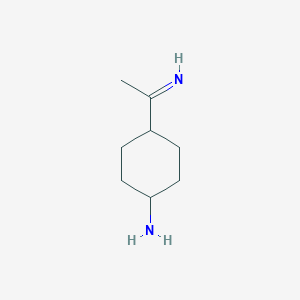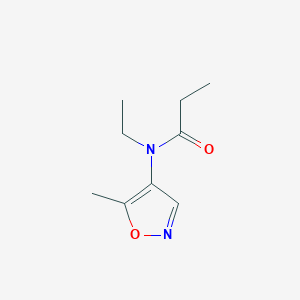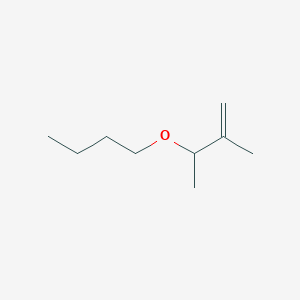
1-Butene, 3-butoxy-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butene, 3-butoxy-2-methyl- is an organic compound with the molecular formula C9H18O. It is a derivative of butene, characterized by the presence of a butoxy group and a methyl group attached to the butene backbone. This compound is of interest in various chemical research and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butene, 3-butoxy-2-methyl- can be achieved through several methods. One common approach involves the reaction of 1-butene with butanol in the presence of an acid catalyst. The reaction typically occurs under mild conditions, with the acid catalyst facilitating the formation of the butoxy group on the butene backbone.
Industrial Production Methods
In an industrial setting, the production of 1-Butene, 3-butoxy-2-methyl- may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced catalytic systems and controlled reaction environments are crucial for achieving high purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
1-Butene, 3-butoxy-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Hydrogenation of the double bond can yield saturated derivatives.
Substitution: The butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalysts such as palladium on carbon (Pd/C) or nickel (Ni) are used for hydrogenation reactions.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products Formed
Oxidation: Formation of butoxy alcohols or ketones.
Reduction: Formation of saturated butoxy derivatives.
Substitution: Formation of various substituted butene derivatives depending on the nucleophile used.
Scientific Research Applications
1-Butene, 3-butoxy-2-methyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Butene, 3-butoxy-2-methyl- involves its interaction with various molecular targets. The compound can undergo electrophilic addition reactions due to the presence of the double bond. The butoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
1-Butene, 3-methyl-: Similar in structure but lacks the butoxy group.
2-Butene, 1-butoxy-3-methyl-: Another isomer with different positioning of the butoxy and methyl groups.
3-Methyl-1-butene: Contains a methyl group but lacks the butoxy group.
Uniqueness
1-Butene, 3-butoxy-2-methyl- is unique due to the presence of both the butoxy and methyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and industrial applications.
Properties
Molecular Formula |
C9H18O |
|---|---|
Molecular Weight |
142.24 g/mol |
IUPAC Name |
3-butoxy-2-methylbut-1-ene |
InChI |
InChI=1S/C9H18O/c1-5-6-7-10-9(4)8(2)3/h9H,2,5-7H2,1,3-4H3 |
InChI Key |
JRVFSWDOZZJZOS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(C)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


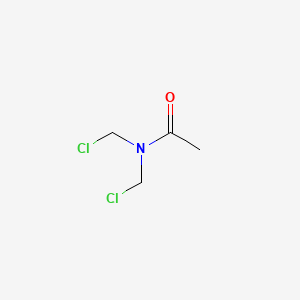
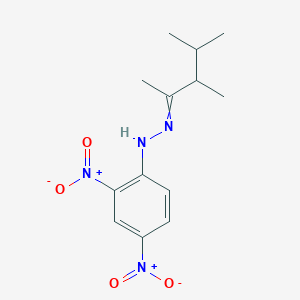
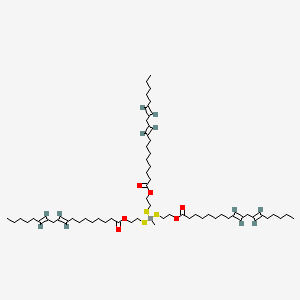
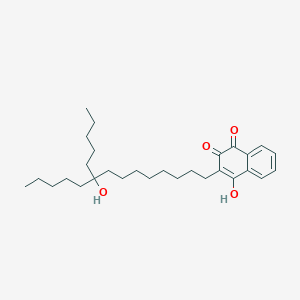

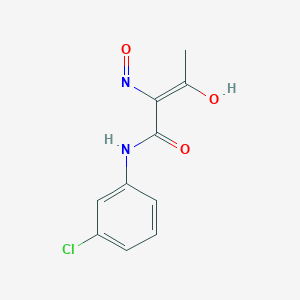
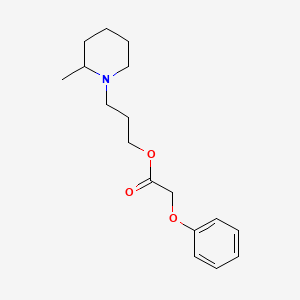
![N-(2,3,4-trimethoxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)hydroxylamine](/img/structure/B13801183.png)
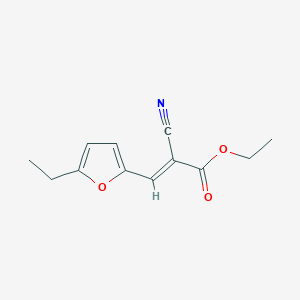
![N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13801201.png)


